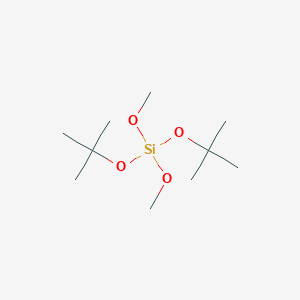

Di-t-Butoxydimethoxysilane, tech-95

Description

The Significance of Organoalkoxysilanes in Modern Chemical Synthesis

Organoalkoxysilanes are a class of hybrid compounds that feature both organic and inorganic structural elements, specifically an organic group and a hydrolyzable alkoxy group attached to a central silicon atom. zmsilane.commdpi.com This dual nature makes them indispensable in a wide array of industrial and research applications. They function as critical precursors for the synthesis of silicones, polysiloxanes, and silsesquioxane materials. mdpi.com

One of their most prominent roles is as coupling agents, where they form durable chemical bridges between inorganic substrates (like glass, metals, and minerals) and organic polymers. zmsilane.com The alkoxy groups can hydrolyze to form silanol (B1196071) groups, which then bond with the inorganic surface, while the organic functional group interacts with the polymer matrix. zmsilane.com This mechanism significantly enhances adhesion, leading to improved performance and longevity of coatings, adhesives, and composite materials. zmsilane.com Furthermore, organoalkoxysilanes are prized for the thermal stability, moisture resistance, and chemical reactivity they impart to the final products. zmsilane.com Their versatility is demonstrated in their use across the automotive, construction, and electronics industries. zmsilane.com

The synthesis of these vital compounds often involves methods like the controlled reaction of silicon tetrachloride or trialkoxysilanes with alcohols, or through hydrosilylation, where silicon-hydride groups are added to alkenes. zmsilane.comzmsilane.com

Di-t-Butoxydimethoxysilane as a Key Intermediate in Research Chemistry

Di-t-butoxydimethoxysilane serves as a crucial intermediate in research chemistry, primarily owing to its unique molecular architecture. The presence of two methoxy (B1213986) groups provides reactive sites for hydrolysis and condensation reactions, allowing for the controlled formation of siloxane bonds (Si-O-Si). These reactions are fundamental to the sol-gel process, which is used to create silica-based materials with tailored porosity and surface properties.

Simultaneously, the two bulky tert-butoxy (B1229062) groups offer significant steric hindrance. This steric shielding can be strategically employed to direct the regioselectivity and stereoselectivity of chemical reactions. tudublin.ie For instance, in the synthesis of complex polyols, the di-tert-butylsilyl group has been used to control reaction pathways, demonstrating the influence of such bulky substituents. tudublin.ie This makes Di-t-butoxydimethoxysilane a valuable tool for chemists aiming to construct intricate three-dimensional molecular frameworks with a high degree of precision.

The compound's utility is also found in its role as a precursor for creating other specialized organosilicon reagents. While direct synthesis methods for Di-t-butoxydimethoxysilane are not extensively documented in public literature, the synthesis of analogous compounds such as di-tert-butoxydiacetoxysilane provides insight into potential manufacturing routes. google.com This process involves a two-step synthesis where silicon tetrachloride is first acylated, followed by an esterification reaction with tert-butyl alcohol. google.com This suggests that Di-t-butoxydimethoxysilane can be synthesized and then used as a stable, yet reactive, intermediate for further chemical transformations.

Table 1: Physicochemical Properties of Di-t-Butoxydimethoxysilane, tech-95

| Property | Value |

| CAS Number | 110557-37-4 |

| Molecular Formula | C10H24O4Si |

| Molecular Weight | 248.38 g/mol |

| Appearance | Colorless Liquid |

| Purity | tech-95 (95%) |

Current and Future Research Directions in Di-t-Butoxydimethoxysilane Studies

The future of Di-t-butoxydimethoxysilane research is intrinsically linked to the broader advancements in organosilicon chemistry. researchgate.net A significant area of exploration lies in the development of novel materials with precisely engineered properties. The unique combination of reactive and sterically hindering groups in Di-t-butoxydimethoxysilane makes it an ideal candidate for creating bespoke polymers and hybrid organic-inorganic materials. Future studies will likely focus on leveraging its structure to control the porosity, hydrophobicity, and thermal stability of these materials for applications in catalysis, separation membranes, and advanced coatings.

Another promising avenue is in the field of biomedical materials. zmsilane.com Organosilicon compounds are increasingly being investigated for applications such as drug delivery systems and bioactive coatings for implants. zmsilane.comresearchgate.net The biocompatibility and tunable degradation rates of siloxane-based materials are of particular interest. Research may explore the incorporation of Di-t-butoxydimethoxysilane into these systems to modulate their physical and biological properties. The bulky tert-butoxy groups could influence the release kinetics of encapsulated drugs or alter the surface interactions with biological tissues.

Furthermore, as synthetic methodologies in organosilicon chemistry become more sophisticated, Di-t-butoxydimethoxysilane may find new life as a specialized reagent in complex organic synthesis. researchgate.net Its ability to introduce a protected, yet functionalizable, silicon center could be exploited in the multi-step synthesis of natural products or other high-value chemical targets. The ongoing development of new catalysts and reaction conditions will undoubtedly unlock new synthetic transformations where this and similar organoalkoxysilanes can play a critical role.

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl dimethyl silicate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O4Si/c1-9(2,3)13-15(11-7,12-8)14-10(4,5)6/h1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHXHELPFKLYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](OC)(OC)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Precursor Chemistry of Di T Butoxydimethoxysilane

Established Methodologies for Organoalkoxysilane Synthesis

The preparation of organoalkoxysilanes relies on a set of well-established reaction types in organosilicon chemistry. These methods provide the basis for the targeted synthesis of compounds with specific arrangements of alkyl and alkoxy groups attached to the silicon atom.

Hydrolysis and condensation are fundamental reactions in the chemistry of alkoxysilanes. unm.eduresearchgate.net The process typically begins with the hydrolysis of one or more alkoxy groups (–OR) on the silicon atom to form silanol (B1196071) groups (–Si-OH). researchgate.net This reaction is often catalyzed by either an acid or a base. unm.edu In acidic conditions, the reaction is initiated by the protonation of an alkoxy group, while under basic conditions, a direct attack on the silicon atom by a hydroxide (B78521) ion occurs. unm.edu

Following hydrolysis, the newly formed silanols can react with other silanols or with remaining alkoxy groups in a condensation reaction. This results in the formation of a siloxane bond (Si–O–Si), which is the backbone of silicones and many other silicon-based polymers. researchgate.netuni-wuppertal.de The extent of these reactions can be controlled by factors such as the pH, the amount of water present, and the nature of the organic substituents on the silane (B1218182). unm.edugelest.com For instance, bulky substituents like tert-butyl groups can sterically hinder the reaction, leading to the formation of stable monomeric silanols. gelest.com

The general sequence for these reactions can be summarized as:

Hydrolysis: The replacement of an alkoxy group with a hydroxyl group.

Condensation: The reaction between two silanols or a silanol and an alkoxy group to form a siloxane bond and a byproduct (water or alcohol). gelest.com

These reactions are not only crucial for forming polymers but also play a role in the synthesis and purification of organoalkoxysilanes, where partial hydrolysis and condensation can lead to undesired oligomeric impurities. mdpi.com

The composition of substituents on a silicon atom can be modified through exchange reactions. These reactions involve the redistribution of alkyl or alkoxy groups between different silane molecules. This process is particularly useful for synthesizing silanes with a specific combination of substituents that may not be easily accessible through direct synthesis.

Alkoxy group exchange, for example, can occur between an alkoxysilane and an alcohol. This reaction is often catalyzed by acids or bases and is driven by the relative concentrations of the reactants and the volatility of the alcohol byproducts. This allows for the conversion of, for example, a methoxysilane (B1618054) to an ethoxysilane (B94302) or, in the context of Di-t-Butoxydimethoxysilane, the introduction of the t-butoxy group.

Similarly, alkyl group exchange can occur, although this typically requires more forcing conditions and specific catalysts. These exchange reactions are a key tool for creating a diverse range of organosilicon compounds from a limited set of starting materials. Lewis acids, such as bismuth trichloride (B1173362) (BiCl3), have been shown to efficiently catalyze the exchange of alkoxy and chloro groups between alkoxysilanes and chlorosilanes. elsevierpure.com

| Reaction Type | Description | Key Factors |

| Hydrolysis | Replacement of an alkoxy group (–OR) with a silanol group (–Si-OH). | pH, water concentration, steric hindrance. unm.edugelest.com |

| Condensation | Formation of a siloxane bond (Si–O–Si) from silanol groups. | Catalyst, temperature. researchgate.netgelest.com |

| Alkoxy Exchange | Redistribution of alkoxy groups between silane molecules. | Catalyst, relative alcohol concentrations. |

| Alkyl Exchange | Redistribution of alkyl groups between silane molecules. | Catalyst, reaction conditions. |

Novel Synthetic Routes for Di-t-Butoxydimethoxysilane Derivatives

The demand for high-purity organoalkoxysilanes has driven research into new synthetic methods that offer greater control over the final product composition and purity. These novel routes often focus on improved precursor synthesis and the use of advanced catalytic systems.

The quality of the final Di-t-Butoxydimethoxysilane product is directly dependent on the purity of its precursors. The synthesis of high-purity silanes often begins with the reaction of metallurgical-grade silicon with an alcohol in the presence of a catalyst to form alkoxysilanes. google.comresearchgate.net These initial products are then purified to remove unwanted byproducts. google.com

One approach to achieving high purity involves a continuous process of simultaneous oxidation and reduction of an alkoxysilane mixture. google.comresearchgate.net For example, a mixture of ethoxysilanes can be reacted in the presence of a catalyst like sodium trialcoxysilanolate in tetraethoxysilane. google.com This process can achieve high conversion rates, and the resulting silane can be further purified by absorption techniques. google.com Finding the optimal conditions for these reactions is crucial to avoid tedious purification steps like column chromatography. mdpi.com

Catalysis plays a pivotal role in the selective and efficient synthesis of organoalkoxysilanes. For the formation of Di-t-Butoxydimethoxysilane, catalysts are essential for facilitating the exchange of alkoxy groups. The use of specific catalysts can help to control the reaction, leading to a higher yield of the desired product and minimizing the formation of undesired side products.

For instance, the hydrosilylation reaction, which involves the addition of a Si-H bond across a double bond, is a powerful method for creating carbon-silicon bonds and is often catalyzed by platinum compounds like Karstedt's catalyst or chloroplatinic acid. mdpi.com While not directly forming the alkoxy groups, this demonstrates the power of catalysis in creating the organo- part of the organoalkoxysilane.

In the context of alkoxy exchange, Lewis acids are effective catalysts. The choice of catalyst can influence the reaction rate and selectivity. For example, in the exchange between alkoxysilanes and chlorosilanes, the reactivity has been observed to be higher for chlorosilanes with fewer silicon-methyl groups. elsevierpure.com This suggests that electronic effects play a significant role in the catalytic cycle.

| Catalytic Approach | Description | Example Catalyst |

| Hydrosilylation | Addition of a Si-H bond across a C=C double bond to form a Si-C bond. | Karstedt's catalyst, Chloroplatinic acid mdpi.com |

| Alkoxy Exchange | Swapping of alkoxy groups between silanes and alcohols. | Lewis acids (e.g., BiCl3) elsevierpure.com |

| Redistribution | Scrambling of substituents on silicon centers. | Sodium trialcoxysilanolate google.com |

Precursor Design Principles for Silicon-Containing Compounds

The design of precursors for silicon-containing compounds is a critical aspect of materials science. The properties of the final material, whether it be a silicone polymer, a ceramic, or a thin film, are largely determined by the structure of the precursor molecule. mdpi.comresearchgate.net

Key principles in precursor design include:

Functionality: The number and type of reactive groups on the precursor molecule will determine how it polymerizes or reacts to form the final material. For example, a difunctional precursor like dichlorodimethylsilane (B41323) will tend to form linear chains, while a trifunctional precursor can form cross-linked networks. uni-wuppertal.de

Organic Groups: The nature of the non-reactive organic groups influences the properties of the final material. For instance, bulky groups can increase solubility and affect the physical properties of polymers.

Leaving Groups: The choice of leaving group (e.g., alkoxy vs. chloro) affects the reactivity of the precursor and the byproducts of the reaction. Alkoxysilanes, for example, produce alcohols upon hydrolysis, which are generally less corrosive than the hydrogen chloride produced from chlorosilanes. uni-wuppertal.de

Purity: The purity of the precursor is paramount, as impurities can act as chain terminators or create defects in the final material. google.com

The design of Di-t-Butoxydimethoxysilane as a precursor likely balances the reactivity of the methoxy (B1213986) groups with the steric bulk of the t-butoxy groups. This combination can be tailored for specific applications where controlled reactivity and defined material properties are required. The development of new building block strategies for organosilicon compounds aims to make their synthesis and diversification more routine and user-friendly. nih.gov

Molecular Engineering for Tailored Reactivity

The molecular engineering of Di-t-Butoxydimethoxysilane is centered on manipulating its reaction kinetics, primarily in the context of sol-gel processes, to create materials with specific, predetermined properties. This is achieved by leveraging the differential reactivity of its alkoxy substituents and by controlling the reaction conditions. The sol-gel process for alkoxysilanes involves two primary reactions: hydrolysis and condensation. sigmaaldrich.com The engineering of Di-t-Butoxydimethoxysilane's reactivity is therefore a study in controlling the rates of these two reactions.

The inherent asymmetry in its alkoxy groups—two methoxy and two t-butoxy groups—is the cornerstone of its tailored reactivity. The methoxy groups are significantly more susceptible to hydrolysis than the bulky t-butoxy groups. This allows for a stepwise reaction process. Initial, milder reaction conditions can selectively hydrolyze the methoxy groups, forming reactive silanol (Si-OH) groups. These silanols can then undergo condensation to form siloxane (Si-O-Si) bridges, initiating the formation of a polymer network. The more sterically hindered t-butoxy groups can remain intact during this initial phase, acting as stable, bulky protecting groups.

Further molecular engineering can be achieved by carefully controlling external factors:

pH of the reaction medium: The rates of hydrolysis and condensation are highly dependent on pH. Acidic conditions typically promote hydrolysis, while basic conditions tend to accelerate condensation. By adjusting the pH, the relative rates of these two reactions can be fine-tuned.

Water-to-silane ratio (r): The stoichiometry of water is critical. A low 'r' value will favor the hydrolysis of only the most reactive sites (the methoxy groups), leading to the formation of linear or lightly branched oligomers. Increasing the 'r' value will promote more complete hydrolysis and a higher degree of cross-linking.

Catalysts: Specific catalysts can be employed to direct the reaction pathway. For instance, certain catalysts might lower the activation energy for the hydrolysis of the t-butoxy groups, allowing for their participation in the reaction at a later stage or under specific thermal conditions.

Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, affecting the homogeneity of the sol and the structure of the resulting gel.

Through the precise control of these parameters, Di-t-Butoxydimethoxysilane can be used to build complex, hybrid organic-inorganic structures. The initial formation of a siloxane network via the methoxy groups provides an inorganic backbone, while the bulky t-butoxy groups can be used to create defined porosity or can be removed in a subsequent step to create specific void spaces within the material. This level of control is essential for applications requiring tailored porosity, surface area, and mechanical properties. Non-hydrolytic sol-gel routes, which involve reactions between metal halides and alkoxides, also offer a pathway to creating hybrid polymers, where the reaction proceeds via the cleavage of carbon-oxygen bonds. nih.gov

Investigation of Steric and Electronic Effects of Alkoxy Substituents

The reactivity of the silicon center in Di-t-Butoxydimethoxysilane is governed by the combined steric and electronic effects of its four alkoxy substituents. These effects determine the ease of nucleophilic attack at the silicon atom, which is the fundamental step in the hydrolysis reaction that initiates the sol-gel process. sigmaaldrich.com

Steric Effects

Steric hindrance plays a dominant role in the chemistry of organosilicon compounds. semanticscholar.org In Di-t-Butoxydimethoxysilane, there is a significant difference in the steric bulk of the two types of alkoxy groups. The t-butoxy group [-OC(CH₃)₃] is substantially larger than the methoxy group [-OCH₃]. This steric bulk around the central silicon atom shields it from the approach of nucleophiles, such as water.

The consequence of this difference in steric hindrance is a marked difference in the hydrolysis rates of the two types of substituents. The less hindered methoxy groups are more accessible to water molecules and are therefore hydrolyzed much more rapidly. The bulky t-butoxy groups effectively protect their side of the silicon atom, making them much more resistant to hydrolysis under similar conditions. This differential reactivity is a key feature that allows for the controlled, stepwise construction of polysiloxane networks. The ability of bulky silyl (B83357) groups to direct reactions is a well-established principle in organic synthesis, where they are often used to control regioselectivity and stereoselectivity. tudublin.ie

The following table provides a conceptual illustration of the relative steric impact of different alkoxy groups.

| Alkoxy Group | Formula | Relative Steric Bulk |

| Methoxy | -OCH₃ | Low |

| Ethoxy | -OCH₂CH₃ | Moderate |

| Isopropoxy | -OCH(CH₃)₂ | High |

| t-Butoxy | -OC(CH₃)₃ | Very High |

Electronic Effects

The electronic effects of the alkoxy substituents also modulate the reactivity of the silicon atom. These effects can be broken down into two main components:

Inductive Effect (σ-effect): Oxygen is more electronegative than silicon, so it withdraws electron density from the silicon atom through the Si-O sigma bond. This makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack.

Mesomeric Effect (π-effect): The lone pairs of electrons on the oxygen atom can be donated back to the empty d-orbitals of the silicon atom. This back-donation reduces the electrophilicity of the silicon atom.

The table below conceptualizes the electronic properties of the substituents, which are known to influence reactivity in various chemical systems. rsc.orgchemrxiv.org

| Substituent Group | Inductive Effect | Mesomeric Effect | Overall Impact on Si Electrophilicity |

| Methoxy | Electron-withdrawing | Electron-donating | Increased |

| t-Butoxy | Electron-withdrawing (modulated by t-butyl group) | Electron-donating (potentially enhanced by t-butyl group) | Increased (but less reactive due to sterics) |

Advanced Analytical and Spectroscopic Characterization of Di T Butoxydimethoxysilane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organosilicon compounds like Di-t-butoxydimethoxysilane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of silicon, carbon, and hydrogen atoms within the molecule.

High-resolution, one-dimensional NMR spectroscopy is fundamental for the routine analysis and quality control of Di-t-butoxydimethoxysilane. Each nucleus (¹H, ¹³C, and ²⁹Si) offers a unique perspective on the molecular structure.

¹H NMR: Proton NMR provides a quantitative map of the hydrogen atoms in the molecule. For Di-t-butoxydimethoxysilane, two distinct signals are expected: one for the protons of the methoxy (B1213986) groups (-OCH₃) and another for the protons of the tert-butoxy (B1229062) groups (-OC(CH₃)₃). The integration of these signals should correspond to a 6:18 (or 1:3) ratio, reflecting the number of protons in the methoxy and tert-butoxy groups, respectively.

¹³C NMR: Carbon-13 NMR spectroscopy reveals the different carbon environments. In Di-t-butoxydimethoxysilane, three distinct carbon signals are anticipated: one for the methoxy carbons, one for the quaternary carbons of the tert-butoxy groups, and one for the methyl carbons of the tert-butoxy groups.

²⁹Si NMR: Silicon-29 NMR is particularly powerful for characterizing organosilicon compounds. A single resonance is expected for Di-t-butoxydimethoxysilane, and its chemical shift provides critical information about the coordination and chemical environment of the central silicon atom. The chemical shift will be influenced by the electronegativity of the four oxygen atoms bonded to the silicon.

Below is a table summarizing the predicted chemical shifts for Di-t-butoxydimethoxysilane.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Methoxy (-OCH₃) | 3.5 - 3.7 | Singlet |

| ¹H | tert-Butoxy (-C(CH₃)₃) | 1.2 - 1.4 | Singlet |

| ¹³C | Methoxy (-OCH₃) | 50 - 52 | Quartet |

| ¹³C | tert-Butoxy (-C(CH₃)₃) | 72 - 74 | Singlet |

| ¹³C | tert-Butoxy (-C(CH₃)₃) | 31 - 33 | Quartet |

| ²⁹Si | Si(OR)₄ | -80 to -90 | Singlet |

Note: Predicted chemical shifts are based on typical values for similar alkoxysilanes and may vary depending on the solvent and experimental conditions.

While one-dimensional NMR is sufficient for the basic structural confirmation of Di-t-butoxydimethoxysilane, multidimensional NMR techniques become invaluable when analyzing more complex systems, such as reaction mixtures, oligomers, or materials derived from this silane (B1218182). msu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between protons that are coupled to each other. In the case of potential impurities or reaction byproducts containing, for example, ethyl groups, COSY would reveal the connectivity between the -CH₂- and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded ¹H and ¹³C nuclei. For Di-t-butoxydimethoxysilane, it would definitively link the proton signal of the methoxy groups to the corresponding carbon signal, and the tert-butoxy protons to their respective carbons. This is a powerful tool for unambiguous assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, HMBC could show a correlation between the methoxy protons and the central silicon atom (if observed in a ²⁹Si-HMBC experiment) or between the tert-butoxy protons and the quaternary carbon of the same group.

The application of these techniques provides a detailed and unambiguous picture of the molecular framework, which is crucial for identifying byproducts or understanding the structure of more complex derivatives.

The reactivity of Di-t-butoxydimethoxysilane, particularly in hydrolysis and condensation reactions, can be monitored in real-time using in situ NMR spectroscopy. nih.govnih.gov This approach allows for the observation of transient species and the determination of reaction rates without the need for quenching or sample workup. nih.govcopernicus.org

By acquiring a series of NMR spectra over time, the disappearance of the starting material's signals and the appearance of new signals corresponding to hydrolysis intermediates (e.g., silanols) and condensed products (siloxane bridges) can be tracked. nih.govresearchgate.net For example, the hydrolysis of a methoxy group would lead to the appearance of a new signal for the resulting silanol (B1196071) group (-Si-OH) in both ¹H and ²⁹Si NMR spectra, and a separate signal for the released methanol (B129727). researchgate.net

Kinetic models can be developed from this data by plotting the concentration of reactants, intermediates, and products as a function of time. nih.gov This provides fundamental insights into the reaction mechanisms and the factors influencing the reaction rates, such as pH, temperature, and catalyst concentration. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying functional groups and monitoring chemical transformations in Di-t-butoxydimethoxysilane systems. msu.edumdpi.com

The IR and Raman spectra of Di-t-butoxydimethoxysilane are characterized by absorption bands corresponding to the vibrational modes of its specific chemical bonds. mdpi.com These spectra serve as a molecular "fingerprint" and can be used for identification and quality assessment. msu.edu

Key vibrational modes for Di-t-butoxydimethoxysilane include:

C-H stretching: Found in the 2800-3000 cm⁻¹ region, corresponding to the methyl groups of the methoxy and tert-butoxy moieties.

Si-O stretching: Strong absorptions in the 1000-1100 cm⁻¹ region are characteristic of the Si-O-C linkages. These are often the most prominent peaks in the IR spectrum.

C-O stretching: These vibrations, typically found in the 1000-1300 cm⁻¹ range, overlap with the Si-O stretching modes.

The following table outlines the expected major vibrational bands for Di-t-butoxydimethoxysilane.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | -CH₃ | 2950 - 3000 | Medium-Strong |

| C-H Stretch | -OCH₃ | 2840 - 2860 | Medium |

| C-H Bend | -CH₃ | 1365 - 1390 | Medium-Strong |

| Si-O-C Stretch | Asymmetric | 1080 - 1100 | Strong |

| Si-O-C Stretch | Symmetric | ~950 | Medium |

| C-O Stretch | tert-Butoxy | ~1200 | Strong |

Note: These are approximate ranges and the exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Both IR and Raman spectroscopy can be employed for the in-situ monitoring of the hydrolysis and condensation of Di-t-butoxydimethoxysilane in solution. nih.gov These techniques are particularly useful for tracking changes in specific functional groups.

Hydrolysis: The hydrolysis of the methoxy and tert-butoxy groups leads to the formation of silanol (Si-OH) groups. This transformation can be monitored by the appearance of a broad absorption band in the IR spectrum in the region of 3200-3700 cm⁻¹, corresponding to the O-H stretching vibration of the silanol. Concurrently, the intensity of the Si-O-C stretching bands will decrease. The formation of methanol or tert-butanol (B103910) as byproducts can also be tracked by the appearance of their characteristic vibrational bands.

Condensation: The subsequent condensation of silanol groups to form siloxane (Si-O-Si) bridges is a key step in the formation of polysiloxane networks. This process can be followed by the appearance of a new, broad, and strong absorption band in the IR spectrum, typically in the range of 1000-1100 cm⁻¹, which is characteristic of the asymmetric Si-O-Si stretching vibration. The decrease in the intensity of the Si-OH band also indicates the progression of the condensation reaction.

By using a reaction cell coupled to a spectrometer, spectra can be collected over time to generate kinetic profiles for these processes, complementing the data obtained from NMR studies. nih.gov

Application of Coupled Spectroscopic Techniques for Characterization

The comprehensive characterization of Di-t-Butoxydimethoxysilane and related systems often necessitates the use of coupled or "hyphenated" spectroscopic techniques. springernature.comchromatographytoday.comnih.gov These methods combine a separation technique with a spectroscopic detection technology, providing a multi-faceted analysis of the sample. chromatographytoday.comnih.gov The coupling of techniques like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS), for instance, allows for the separation of individual components within a mixture and their subsequent identification based on their mass-to-charge ratio. chromatographytoday.comnih.govslideshare.net

For alkoxysilanes, GC-MS is a particularly powerful tool. nih.govdss.go.th It enables the separation of the parent silane from its hydrolysis and condensation products, as well as from any impurities. The subsequent mass analysis provides structural information and confirmation of the identity of the eluted compounds. nih.govdss.go.th Other hyphenated techniques, such as LC-MS, LC-FTIR (Fourier-Transform Infrared Spectroscopy), and LC-NMR (Nuclear Magnetic Resonance Spectroscopy), offer alternative and complementary information. springernature.comnih.gov LC-FTIR, for example, can identify functional groups present in the separated molecules, which is crucial for monitoring the hydrolysis of the methoxy groups and the stability of the t-butoxy groups in Di-t-Butoxydimethoxysilane. nih.gov The choice of the specific hyphenated technique depends on the properties of the silane and the information sought. The primary benefits of using these coupled techniques include enhanced accuracy, higher sample throughput, increased automation, and a reduced risk of sample contamination due to the closed-system nature of the analysis. chromatographytoday.comslideshare.net

| Hyphenated Technique | Separation Principle | Detection Principle | Information Gained for Di-t-Butoxydimethoxysilane Systems |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatility and column interaction | Mass-to-charge ratio | Separation and identification of the parent silane, hydrolysis/condensation products, and volatile impurities. nih.govdss.go.th |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Polarity and column interaction | Mass-to-charge ratio | Analysis of less volatile oligomeric species and reaction intermediates in solution. springernature.comnih.gov |

| Liquid Chromatography-Fourier-Transform Infrared Spectroscopy (LC-FTIR) | Polarity and column interaction | Infrared absorption of functional groups | Identification of functional groups (e.g., Si-O-C, Si-OH, C-H) in separated components, tracking hydrolysis. nih.gov |

Mass Spectrometry (MS) for Molecular and Oligomeric Analysis

Mass spectrometry is an indispensable tool for the analysis of Di-t-Butoxydimethoxysilane, providing detailed information on its molecular weight, elemental composition, and structural features. researchgate.net

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental composition of Di-t-Butoxydimethoxysilane and its various reaction products. nih.govnih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap systems can measure mass-to-charge ratios with very high accuracy (typically within 10 parts per million). thermofisher.comyoutube.comsciex.com This precision allows for the calculation of a unique elemental formula for a given ion. youtube.com

For Di-t-Butoxydimethoxysilane (C10H24O4Si), the ability to obtain an exact mass measurement is crucial to differentiate it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This is particularly important when analyzing complex mixtures resulting from hydrolysis and condensation reactions, where various siloxane oligomers may be formed. nih.gov The high resolving power of these instruments also helps to separate analyte signals from background interferences, which is essential for detecting low-concentration species. thermofisher.com

| Parameter | Low-Resolution MS | High-Resolution MS (HRMS) | Significance for Di-t-Butoxydimethoxysilane |

| Mass Measurement | Nominal Mass (Integer) | Exact Mass (to several decimal places) | Provides the basis for determining a unique elemental formula. youtube.com |

| Accuracy | Lower | High (e.g., < 10 ppm) | Allows for confident identification and differentiation from isobaric interferences. youtube.com |

| Resolving Power | Lower | High | Enables separation of closely spaced peaks, crucial for complex mixture analysis. thermofisher.com |

| Application | Routine screening, nominal mass confirmation | Unambiguous formula determination, structural elucidation, analysis of complex biotransformations. nih.govnih.gov |

Electron ionization mass spectrometry (EI-MS) is commonly used to study the fragmentation pathways of volatile compounds like Di-t-Butoxydimethoxysilane. The resulting mass spectrum provides a unique fingerprint based on the pattern of fragment ions produced. nih.gov The fragmentation of alkoxysilanes and related ethers is often predictable and follows established chemical principles. nih.govmiamioh.edulibretexts.org

For Di-t-Butoxydimethoxysilane, key fragmentation processes would include:

Alpha-cleavage: This is a dominant fragmentation pathway for ethers and amines. miamioh.edulibretexts.orgyoutube.com It involves the breaking of a carbon-carbon bond adjacent (alpha) to the oxygen atom. youtube.comlibretexts.org For Di-t-Butoxydimethoxysilane, this could involve the loss of a methyl radical (•CH3) from a methoxy group or a t-butyl radical (•C(CH3)3) from a t-butoxy group. The loss of the larger alkyl group is often favored. youtube.com

Inductive Cleavage: This process is initiated at the charged site (radical cation on the oxygen) and involves the withdrawal of an electron pair from a neighboring bond. youtube.com

Rearrangements: Complex rearrangements can also occur.

The fragmentation pattern helps to confirm the structure of the molecule. For example, the presence of a strong peak corresponding to the loss of a t-butyl group would be strong evidence for the t-butoxy functionality. Analyzing these pathways is crucial for structural confirmation and for identifying unknown related compounds in a sample. nih.govresearchgate.net

X-ray Spectroscopy and Diffraction Techniques for Structural Information

X-ray based techniques provide invaluable information about the elemental composition and crystalline structure of materials derived from Di-t-Butoxydimethoxysilane. chromatographytoday.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1 to 10 nanometers of a surface. wikipedia.orglucideon.comcarleton.edu This makes it an ideal tool for analyzing thin films and surface modifications created using Di-t-Butoxydimethoxysilane. acs.orgwiley.com

In a typical XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. lucideon.com Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element. wikipedia.orgwiley.com

For surfaces treated with Di-t-Butoxydimethoxysilane, XPS can be used to:

Confirm the presence of silicon, oxygen, and carbon on the surface. wiley.com

Determine the relative atomic concentrations of these elements. researchgate.net

Analyze the high-resolution spectra of the Si 2p, O 1s, and C 1s peaks to elucidate the chemical bonding. For example, the Si 2p peak can be deconvoluted to distinguish between silicon in the substrate (e.g., Si-Si in a silicon wafer) and silicon in the silane layer (Si-O). wiley.com

Assess the thickness and uniformity of the deposited silane layer. acs.orgresearchgate.net

| XPS Peak | Typical Binding Energy Range (eV) | Information Derived for Di-t-Butoxydimethoxysilane Films |

| Si 2p | 99 - 104 | Differentiates between substrate silicon (e.g., ~99.3 eV for Si-Si) and silane/silica (B1680970) (e.g., ~102-103 eV for Si-O). wiley.com |

| O 1s | 530 - 534 | Identifies oxygen in the substrate (e.g., SiO2) and in the silane's alkoxy or siloxane groups. |

| C 1s | 284 - 290 | Confirms the presence of organic components (t-butoxy and methoxy groups). The peak at ~284.8 eV is often used as a reference for charge correction. wikipedia.org |

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. mdpi.comnih.gov It is particularly useful for analyzing the solid materials, such as silica (SiO2), that are formed from the hydrolysis and subsequent calcination of Di-t-Butoxydimethoxysilane precursors. researchgate.net The technique relies on the constructive interference of a monochromatic X-ray beam interacting with the ordered atomic planes within a crystalline sample. nih.gov

The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for its identification. youtube.com Analysis of the XRD pattern can reveal:

Phase Identification: By comparing the experimental pattern to databases of known materials, the specific crystalline phases present (e.g., different polymorphs of SiO2 like quartz, cristobalite) can be identified. nih.govresearchgate.net

Crystallinity: Broad peaks in an XRD pattern are indicative of amorphous or nanocrystalline materials, while sharp, well-defined peaks suggest a high degree of crystallinity. researchgate.netresearchgate.net Materials derived from silane precursors at lower temperatures are often amorphous, with crystallinity increasing upon annealing at higher temperatures. ppu.edu

Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains (crystallites), a relationship described by the Scherrer equation. researchgate.net This allows for the estimation of the size of silica nanoclusters formed from the precursor. ppu.edu

Lattice Strain: Shifts in the peak positions from their standard values can indicate the presence of strain within the crystal lattice. ppu.edu

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating and analyzing the components of a mixture. In the context of Di-t-Butoxydimethoxysilane, these methods are primarily used to assess the purity of the technical-grade material and to monitor the progress of its reactions, such as hydrolysis and condensation.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like Di-t-Butoxydimethoxysilane. It is the method of choice for determining the purity of the "tech-95" grade, which implies the presence of up to 5% impurities. These impurities can include starting materials, by-products from synthesis, or degradation products. A capillary column GC method, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), provides high resolution and sensitivity for quantifying the main component and identifying impurities. dss.go.thresearchgate.netnih.gov The identity of the GC peaks can be confirmed using gas chromatography-mass spectrometry (GC-MS). nih.gov

Key GC Parameters for Purity Analysis:

| Parameter | Typical Value/Condition |

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | Polydimethylsiloxane (B3030410) or similar non-polar phase |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temp. 50°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Sample Preparation | Dilution in a suitable solvent like heptane |

High-Performance Liquid Chromatography (HPLC) is particularly useful for monitoring the hydrolysis and condensation reactions of Di-t-Butoxydimethoxysilane in solution. gelest.com As the silane hydrolyzes, the methoxy groups are replaced by hydroxyl groups, and subsequently, condensation reactions lead to the formation of oligomers and polymers. mdpi.com These changes in molecular structure and polarity can be effectively tracked using reversed-phase HPLC, where the retention time of the species will change as the reaction progresses. gelest.com

Monitoring Hydrolysis by HPLC:

| Time (hours) | Di-t-Butoxydimethoxysilane Peak Area (%) | Hydrolysis/Condensation Product Peak Area (%) |

| 0 | 100 | 0 |

| 1 | 85 | 15 |

| 4 | 50 | 50 |

| 8 | 20 | 80 |

| 24 | <5 | >95 |

When Di-t-Butoxydimethoxysilane undergoes polymerization, a distribution of oligomers and polymers with varying molecular weights is formed. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing this distribution. SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to a greater extent and have longer retention times. This allows for the determination of molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of the resulting polysiloxane material. tainstruments.com

Illustrative SEC Data for a Polysiloxane Derived from Di-t-Butoxydimethoxysilane:

| Elution Volume (mL) | Molecular Weight ( g/mol ) | Species |

| 8.5 | 10,000 | High Molecular Weight Polymer |

| 10.2 | 2,500 | Oligomer |

| 12.1 | 500 | Dimer/Trimer |

| 14.5 | 206 | Monomer (Di-t-Butoxydimethoxysilane) |

Thermal Analysis Techniques for Process Understanding

Thermal analysis techniques are crucial for understanding the behavior of Di-t-Butoxydimethoxysilane and its derived materials under the influence of temperature. These methods provide valuable information about thermal stability, decomposition pathways, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.comyoutube.com For Di-t-Butoxydimethoxysilane, TGA can be used to determine its thermal stability and decomposition profile. The bulky t-butoxy groups are expected to be the first to decompose at elevated temperatures. wikipedia.orgatamanchemicals.com By analyzing the mass loss at different temperature ranges, the decomposition mechanism can be elucidated. youtube.com Coupling the TGA instrument to a mass spectrometer (TGA-MS) allows for the identification of the evolved gases during decomposition, providing a more complete picture of the degradation process. tainstruments.com

Hypothetical TGA Decomposition Profile of Di-t-Butoxydimethoxysilane:

| Temperature Range (°C) | Weight Loss (%) | Evolved Fragments (from TGA-MS) | Assignment |

| 100 - 250 | ~58 | Isobutylene, t-butanol | Loss of t-butoxy groups |

| 250 - 400 | ~15 | Methane, Methanol | Loss of methoxy groups |

| >400 | - | - | Residual silica (SiO2) |

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow into or out of a sample as a function of temperature or time. hu-berlin.deazom.com It is particularly valuable for characterizing the thermal properties of polymers derived from Di-t-Butoxydimethoxysilane. eag.com DSC can identify key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). researchgate.net These properties are critical for determining the processing conditions and end-use applications of the polymeric material. For example, the Tg indicates the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. azom.com

Representative DSC Data for a Polysiloxane Derived from Di-t-Butoxydimethoxysilane:

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | 125 | N/A |

| Crystallization (Tc) | 180 | -45 |

| Melting (Tm) | 260 | 60 |

Di T Butoxydimethoxysilane in Advanced Materials Science Research

Fundamental Role as a Precursor in Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique widely used for the fabrication of materials such as glasses and ceramics. sigmaaldrich.com It involves the transition of a system from a liquid "sol" into a solid "gel" phase. Di-t-butoxydimethoxysilane serves as a key precursor in this process, offering precise control over the final material's structure and properties. tno.nl

The sol-gel process begins with the hydrolysis and polycondensation of precursors. sigmaaldrich.com In the case of di-t-butoxydimethoxysilane, the methoxy (B1213986) groups (Si-OCH3) are susceptible to hydrolysis, a reaction in which they are replaced by hydroxyl groups (Si-OH) upon the addition of water. This reaction is typically catalyzed by an acid or a base.

The subsequent polycondensation reaction involves the linking of these hydrolyzed molecules. This can occur through either a water-producing condensation reaction between two silanol (B1196071) groups or an alcohol-producing condensation reaction between a silanol group and a remaining methoxy group. The bulky t-butoxy groups are less reactive and remain largely intact during this process, influencing the structure of the resulting polymer network.

Hydrolysis: (t-BuO)₂Si(OCH₃)₂ + 2H₂O → (t-BuO)₂Si(OH)₂ + 2CH₃OH

Polycondensation: 2(t-BuO)₂Si(OH)₂ → [(t-BuO)₂SiO]₂ + 2H₂O

These reactions lead to the formation of a three-dimensional network of siloxane bonds (-Si-O-Si-), which constitutes the backbone of the gel.

The kinetics of the hydrolysis and polycondensation reactions are crucial in determining the final structure of the gel. The rate of these reactions is influenced by several factors, including the concentration of reactants, temperature, pH, and the choice of solvent and catalyst. The bulky t-butoxy groups in di-t-butoxydimethoxysilane can sterically hinder the approach of water and other reactants, thereby slowing down the hydrolysis and condensation rates compared to smaller alkoxysilanes. This slower reaction rate can be advantageous, allowing for better control over the gelation process and the formation of more uniform structures.

From a thermodynamic perspective, the formation of the gel is a spontaneous process driven by the decrease in the free energy of the system as strong siloxane bonds are formed. researchgate.net The process of phase separation, which is a key thermodynamic phenomenon, can lead to the creation of macroporous structures. researchgate.net

Catalysts play a pivotal role in controlling the rates of hydrolysis and polycondensation. Acid catalysts, such as hydrochloric acid, tend to promote hydrolysis, leading to weakly branched polymers that form gels at a later stage. osti.gov Base catalysts, like ammonia, favor condensation, resulting in highly branched clusters that aggregate to form the gel. nih.gov The choice of catalyst can therefore be used to tailor the microstructure of the resulting material. For instance, different catalysts can lead to the formation of either cage-like or ladder-like structures. researchgate.net

The solvent also has a significant impact on the sol-gel process. It not only serves as a medium for the reaction but can also influence the solubility of the reactants and the conformation of the growing polymer chains. The choice of solvent can affect the rate of evaporation during the drying stage, which in turn influences the porosity and density of the final material.

The sol-gel process utilizing di-t-butoxydimethoxysilane is a powerful tool for the synthesis of nanostructured materials. mdpi.com By carefully controlling the reaction conditions, it is possible to create materials with features on the nanometer scale, such as nanoparticles, nanotubes, and nanoporous structures. The bulky t-butoxy groups can act as templates, guiding the formation of specific nanostructures. After the gel is formed, these organic groups can be removed by thermal treatment, leaving behind a porous silica (B1680970) network with a high surface area.

One of the key advantages of the sol-gel method is the ability to control the size, shape, and porosity of the final material. unm.edu In the context of di-t-butoxydimethoxysilane, this control is achieved through several strategies:

Adjusting the water-to-precursor ratio: This ratio affects the extent of hydrolysis and the degree of cross-linking in the gel network.

Varying the catalyst and its concentration: As mentioned earlier, the type and amount of catalyst influence the reaction kinetics and the resulting structure.

Controlling the drying process: The rate and method of drying the gel can significantly impact its final porosity and density. Supercritical drying, for example, can be used to produce highly porous and lightweight aerogels.

Using templates: The introduction of organic molecules or other templates during the sol-gel process can create pores of a specific size and shape after their removal. nih.gov

| Parameter | Effect on Material Properties |

| Water-to-Precursor Ratio | Influences the degree of hydrolysis and cross-linking, affecting pore size and density. |

| Catalyst Type and Concentration | Controls reaction rates and polymer architecture, determining the microstructure. |

| Drying Method | Impacts the final porosity and density of the material. |

| Use of Templates | Allows for the creation of well-defined pore structures. |

Development of Hybrid Organic-Inorganic Materials Utilizing Di-t-Butoxydimethoxysilane

Hybrid organic-inorganic materials are composites that combine the properties of both organic polymers and inorganic materials, often exhibiting synergistic effects. researchgate.net Di-t-butoxydimethoxysilane is an ideal precursor for creating such hybrids due to its dual functionality. The methoxy groups provide the inorganic silica network through sol-gel reactions, while the non-hydrolyzable t-butoxy groups can be retained as organic components within the final material.

These hybrid materials can possess a unique combination of properties, such as the flexibility and processability of organic polymers along with the thermal stability and mechanical strength of inorganic glasses. researchgate.netnih.gov By co-polymerizing di-t-butoxydimethoxysilane with other organoalkoxysilanes containing different organic functional groups, a wide array of hybrid materials with tailored functionalities can be synthesized for applications in coatings, membranes, and electronic devices. tno.nlnih.gov

Chemical Bonding and Interfacial Interactions in Hybrid Systems

The efficacy of Di-t-Butoxydimethoxysilane in hybrid systems stems from its capacity to form strong covalent bonds at the interface between inorganic and organic phases. The methoxy groups (-OCH₃) are hydrolytically active and can undergo hydrolysis and condensation reactions (a sol-gel process) to form stable siloxane bridges (Si-O-Si). This process is fundamental to creating a crosslinked inorganic network.

Design and Synthesis of Functionalized Hybrid Matrices

The design of functionalized hybrid matrices using Di-t-Butoxydimethoxysilane allows for the creation of materials with tailored properties. monash.edu The synthesis typically involves the co-condensation of Di-t-Butoxydimethoxysilane with other organosilanes or metal alkoxides. This sol-gel process allows for the incorporation of specific organic functionalities into the inorganic silicate (B1173343) network.

For instance, by introducing another silane (B1218182) with a desired functional group (e.g., an amine or epoxy group), a hybrid matrix can be designed for specific applications like selective adsorption or as a reactive component in a composite material. researchgate.net The general methodology involves mixing the precursors in a common solvent, often with a catalyst (acid or base) and a controlled amount of water, to initiate hydrolysis and condensation. The process can be meticulously controlled to yield materials in various forms, including powders, monoliths, or thin films. researchgate.netmdpi.com

Table 1: General Steps in Synthesis of a Hybrid Matrix

| Step | Description | Key Parameters |

| Mixing | Precursors (e.g., Di-t-Butoxydimethoxysilane, functional silanes) are dissolved in a solvent (e.g., ethanol). | Precursor ratios, solvent type |

| Hydrolysis | Water is introduced, often with a catalyst, to hydrolyze the methoxy groups into silanol groups (Si-OH). | pH (catalyst), water-to-silane ratio |

| Condensation | Silanol groups react with each other or with remaining methoxy groups to form Si-O-Si bridges. | Temperature, reaction time |

| Aging | The resulting gel is allowed to age, strengthening the network through further condensation. | Time, temperature |

| Drying | The solvent is removed from the gel network to yield the final solid hybrid material. | Method (e.g., thermal, supercritical) |

Tuning of Material Architectures and Synergistic Effects

The unique structure of Di-t-Butoxydimethoxysilane allows for precise tuning of material architectures. The two reactive methoxy groups enable it to act as a network-forming agent, while the two large, non-reactive tert-butoxy (B1229062) groups create significant steric hindrance. This steric bulk can be exploited to control the porosity and density of the resulting silicate network.

By carefully selecting co-precursors and reaction conditions, it is possible to design materials with specific pore sizes, surface areas, and network connectivity. This architectural control is key to achieving synergistic effects, where the final hybrid material exhibits properties superior to the sum of its individual components. researchgate.net For example, combining the silicate network derived from Di-t-Butoxydimethoxysilane with a flexible polymer can result in a material that is simultaneously strong, tough, and lightweight—a combination not achievable by either component alone. monash.eduresearchgate.net

Incorporation into Polymeric Networks for Enhanced Material Systems

Di-t-Butoxydimethoxysilane is frequently incorporated into existing polymeric networks to create enhanced material systems. In this role, it can function as a coupling agent to improve adhesion between an inorganic filler (like silica or glass fibers) and an organic polymer matrix. The silane's methoxy groups can bond to the surface of the inorganic filler, while its organic character allows for compatibility and entanglement with the polymer chains.

Furthermore, it can be used to form an interpenetrating polymer network (IPN), where the silicate network is formed in-situ throughout a pre-existing polymer matrix. This results in a significant enhancement of properties such as mechanical strength, thermal stability, and chemical resistance. hengdasilane.com The silane effectively acts as a crosslinking component, reinforcing the polymer structure at a molecular level. mdpi.com

Exploration in Polymerization Mechanisms and Polymer Science

In the field of polymer science, Di-t-Butoxydimethoxysilane is primarily explored for its role as a modifier and crosslinking agent rather than as a primary monomer in traditional polymerization reactions.

Di-t-Butoxydimethoxysilane as a Crosslinking Agent or Co-monomer in Polymer Networks

As a crosslinking agent, Di-t-Butoxydimethoxysilane introduces covalent bonds between polymer chains, transforming a thermoplastic or liquid thermoset into a more rigid and stable network. hengdasilane.com This process, known as curing or vulcanization, dramatically improves material properties. The mechanism involves the hydrolysis of the methoxy groups to form reactive silanol (Si-OH) groups. These silanols can then condense with each other or with reactive sites on the polymer chains (like hydroxyl groups), forming durable siloxane (Si-O-Si) or Si-O-C crosslinks. sapub.orgmdpi.com

This crosslinking ability is valuable in a wide range of materials, including rubbers, coatings, and adhesives, to enhance their mechanical strength, elasticity, and resistance to heat and solvents. hengdasilane.com When used as a co-monomer, Di-t-Butoxydimethoxysilane can be incorporated directly into the polymer backbone during certain types of polymerization, introducing silicon-oxygen linkages that can alter the fundamental properties of the polymer chain itself.

Table 2: Effect of Crosslinking on Polymer Properties

| Property | Before Crosslinking | After Crosslinking with Di-t-Butoxydimethoxysilane |

| Mechanical Strength | Lower | Significantly Increased hengdasilane.com |

| Thermal Stability | Lower | Increased hengdasilane.com |

| Solvent Resistance | Soluble in certain solvents | Swells but does not dissolve sapub.org |

| Elasticity | Can be low (or non-existent) | Can be enhanced (in elastomers) hengdasilane.com |

| Hardness | Lower | Increased |

Investigation of Chain-Growth and Step-Growth Polymerization Pathways

The polymerization of Di-t-Butoxydimethoxysilane itself, through the hydrolysis and condensation of its methoxy groups, is a classic example of step-growth polymerization . youtube.com In this process, monomers react in a stepwise fashion to first form dimers, then trimers, and eventually long polymer chains at high conversion rates. libretexts.orgyoutube.com The formation of the siloxane network follows this pathway, where any two molecules with reactive silanol or methoxy groups can combine. youtube.com

While not a typical monomer for chain-growth polymerization —which involves the sequential addition of monomers to a reactive site like a radical or ion—Di-t-Butoxydimethoxysilane can be integrated into systems involving this mechanism. libretexts.orglibretexts.org For example, a polymer can be synthesized via a chain-growth process (e.g., free-radical polymerization of an acrylic monomer). youtube.com Subsequently, Di-t-Butoxydimethoxysilane can be introduced to crosslink the pre-formed polymer chains through a separate, step-growth condensation reaction. This hybrid approach leverages the benefits of both polymerization mechanisms to create complex, high-performance materials.

Controlled Polymerization Techniques (e.g., RAFT, Cationic) Involving Silane-Derived Monomers

In the realm of polymer chemistry, controlled polymerization techniques are paramount for synthesizing polymers with predetermined molecular weights, low dispersity, and specific end-group functionalities. When applied to silane-derived monomers, these methods unlock access to a vast array of advanced materials with tailored properties.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method for controlling the polymerization of various monomers, including those containing alkoxysilane groups. researchgate.net This technique allows for the synthesis of block copolymers where one of the blocks contains reactive silane functionality. researchgate.net For instance, block copolymers of vinyltriethoxysilane (B1683064) have been successfully synthesized using RAFT, although challenges exist due to the low reactivity ratios of some vinyl silane monomers. researchgate.net The process involves using a RAFT chain transfer agent (CTA) to mediate the polymerization, providing control over the molecular weight and structure of the resulting polymer. researchgate.net

Cationic Ring-Opening Polymerization (CROP) is another crucial technique, particularly for cyclic siloxane monomers like octamethylcyclotetrasiloxane (B44751) (D4). researchgate.net This method, often catalyzed by acids, leads to the formation of polydimethylsiloxane (B3030410) (PDMS). researchgate.net While it is a primary route to high molecular weight silicones, the process can also generate higher molecular weight cyclosiloxanes as side products. researchgate.net The role of water in CROP is complex, as it can act as both a promoter and an inhibitor. researchgate.net The use of functional initiators in these polymerizations can yield telechelic polymers, which are important as standalone materials and as components in more complex copolymer and cross-linked structures. researchgate.netgelest.com The synergy between the organic polymer matrix and inorganic fillers is often mediated by silane coupling agents, which possess dual reactivity to bond with both phases. nih.gov

Synthesis and Characterization of Polysiloxane-Based Materials

Polysiloxanes, commonly known as silicones, are prized for a unique combination of properties stemming from their inorganic siloxane (Si-O-Si) backbone. escholarship.orgmdpi.com The synthesis of advanced polysiloxane-based materials often begins with functionalized silane or siloxane precursors.

A prominent synthetic route is the ring-opening polymerization (ROP) of cyclic siloxane monomers. researchgate.netdtu.dk Anionic ROP of strained cyclic monomers like hexamethylcyclotrisiloxane (B157284) (D3) is particularly effective for producing well-defined polymers with controlled molecular weights and narrow dispersity (Đ < 1.2). gelest.comnih.gov This "living" polymerization allows for the creation of telechelic polymers by using functional initiators or terminating agents. nih.gov For example, a silyl (B83357) hydride (Si-H)-based initiator can be used to create heterotelechelic PDMS, where the different ends of the polymer chain have distinct functionalities. nih.gov

Another key method involves the hydrolysis and condensation of alkoxysilanes. The Piers-Rubinsztajn (PR) catalyst system, for example, facilitates a one-pot hydrolysis and condensation reaction to prepare polysiloxane ring polymers with well-defined molecular weight distributions. dtu.dk Furthermore, hydrosilylation chemistry, which involves the reaction between Si-H groups and alkenes, provides a versatile platform for curing and crosslinking polysiloxanes to form networks with tunable properties. escholarship.org

The characterization of these materials is essential to confirm their structure and properties. Key techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si NMR) to elucidate the chemical structure and confirm functional groups. nih.govresearchgate.net

Gel Permeation Chromatography (GPC) to determine molecular weight and molecular weight distribution (dispersity). researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) to measure thermal transitions like the glass transition temperature (Tg). researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic bonds and monitor reactions. researchgate.net

The table below summarizes various synthetic approaches for creating advanced polysiloxane materials.

| Synthesis Method | Precursors/Monomers | Key Features | Resulting Material |

| Anionic Ring-Opening Polymerization (AROP) | Cyclic siloxanes (e.g., D3) | Living polymerization, controlled molecular weight, low dispersity. | Well-defined linear, telechelic, or block copolymers. gelest.comnih.gov |

| Hydrosilylation | Silicones with Si-H moieties, Alkenes | Efficient curing, tunable crosslink density. | Dynamic or static polysiloxane networks. escholarship.org |

| Piers-Rubinsztajn (PR) Catalysis | Alkoxysilanes | Facile, one-pot synthesis of cyclic polymers. | Polysiloxane ring polymers. dtu.dk |

| Polycondensation | Dihydroxy-terminated PDMS, Diisocyanates | Grafting reactions to create copolymers. | Crosslinked fluorosilicone polymers, Polysiloxane-polyurethanes. mdpi.comutoronto.ca |

Application in Thin Film Deposition and Surface Engineering

Di-t-butoxydimethoxysilane and related alkoxysilanes are critical precursors in the fabrication of high-precision thin solid films and coatings through vapor deposition techniques. sigmaaldrich.com Methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) utilize these volatile organosilicon compounds to create engineered films on various substrates for applications ranging from microelectronics to protective coatings. sigmaaldrich.comsigmaaldrich.com

Precursor Development for Atomic Layer Deposition (ALD) of Silicon-Containing Films

Atomic Layer Deposition (ALD) is a sophisticated technique that builds thin films one atomic layer at a time through sequential, self-limiting surface reactions. core.ac.uk This precision requires precursors that are volatile yet thermally stable within a specific temperature window to avoid unwanted gas-phase reactions or thermal decomposition. google.com

Di-t-butoxydimethylsilane has been explicitly identified as a potential precursor for the high-temperature ALD of silicon oxide films. google.com The development of such precursors is driven by the need for high-quality, conformal silicon oxide layers in advanced semiconductor manufacturing. google.com The presence of both methoxy and tert-butoxy groups in the molecule offers a unique combination of reactivity and leaving group characteristics. Alkali metal tert-butoxides, a related class of compounds, have demonstrated the necessary properties to facilitate the saturating growth fundamental to ALD. uio.noosti.gov The goal is to achieve a process that yields films with high purity and density, which is often favored by higher deposition temperatures (e.g., above 500°C). google.com

Chemical Vapor Deposition (CVD) Studies with Di-t-Butoxydimethoxysilane Precursors

Chemical Vapor Deposition (CVD) is a versatile process where a thin film is formed on a substrate via chemical reactions of gaseous precursor molecules. core.ac.uk While specific CVD studies focusing exclusively on di-t-butoxydimethoxysilane are not widely documented, extensive research on structurally similar precursors like dimethyldimethoxysilane (DMDMOS) provides a strong model for its potential application. mdpi.comresearchgate.net

In studies using DMDMOS, the precursor is typically delivered to a reaction chamber using a bubbler system, where a carrier gas flows through the liquid precursor. mdpi.com This precursor vapor, often mixed with an oxidant like oxygen, then reacts at a heated substrate to form a silica (silicon oxide) film. mdpi.com Research on DMDMOS has shown its effectiveness in creating silica membranes for gas separation, demonstrating improved hydrogen permeance compared to conventional precursors like tetraethylorthosilicate (TEOS). mdpi.comresearchgate.net The stability of such films under hydrothermal conditions can be enhanced by co-depositing other metal oxides, for example, by using aluminum tri-sec-butoxide (ATSB) as a secondary precursor. researchgate.net

Surface Reactions and Film Growth Mechanisms in Vapor Phase Deposition

The formation of a thin film via vapor deposition is a complex sequence of events involving both gas-phase and surface chemistry. core.ac.ukmdpi.com The process begins with the transport of precursor molecules to the substrate surface.

In ALD, the mechanism is more controlled. A pulse of the first precursor (e.g., di-t-butoxydimethoxysilane) is introduced and chemisorbs onto the substrate in a self-limiting manner. uio.no For a silane precursor on a hydroxylated surface, this involves the reaction of its alkoxy or butoxy groups with surface silanol (Si-OH) groups to form stable Si-O-Si bonds, releasing alcohol byproducts. nih.gov After purging the excess precursor, a second reactant (e.g., water or ozone) is pulsed, reacting with the remaining surface groups from the first precursor to complete one deposition cycle. rsc.org This cycle is repeated to build the film layer by layer. The choice of precursor and reactants dictates the specific surface reactions and the composition of the final film.

Control of Film Morphology and Composition in Deposited Materials

The ability to precisely control the physical and chemical properties of deposited films is a hallmark of vapor deposition techniques. The final morphology—whether amorphous, polycrystalline, or epitaxial—and the elemental composition are dictated by a range of process parameters. core.ac.uk

Key parameters for controlling film properties include:

Deposition Temperature: Temperature influences reaction rates, precursor stability, and surface diffusion. For ALD, a specific "ALD window" of temperature is required where self-limiting growth occurs. google.com Temperatures above this window can cause precursor decomposition, leading to CVD-like growth and potentially higher impurity content. google.com

Precursor and Reactant Dosing: In ALD, the pulse and purge times for each precursor and reactant are critical. Sufficient pulse times are needed to ensure complete surface saturation, while adequate purge times are necessary to prevent gas-phase mixing and CVD-like reactions. mdpi.com

Reactant Choice: The oxidizing agent used (e.g., water, oxygen, ozone, plasma) significantly impacts the film's chemical composition and purity. Plasma-enhanced ALD (PEALD), for instance, can improve oxidation efficiency at lower temperatures but may introduce different reaction pathways. mdpi.com

By carefully tuning these parameters, researchers can control properties such as film stoichiometry, density, impurity levels (e.g., carbon), and electrical characteristics. rsc.orgmdpi.com The table below, based on findings from PEALD of silicon oxide, illustrates how process variables can affect film characteristics.

| Process Parameter | Effect on Film Properties | Example/Observation |

| Oxidation Time | Influences stoichiometry and growth per cycle (GPC). | Increasing O₂ plasma time can increase the oxygen-to-silicon ratio, leading to more stoichiometric SiO₂. mdpi.com |

| Precursor Pulse Time | Affects film thickness and composition. | Insufficient pulse time leads to sub-monolayer coverage and lower GPC; excessive time can lead to self-decomposition. mdpi.com |

| Deposition Temperature | Impacts GPC, film density, and purity. | An optimal temperature window exists. Lower temperatures may result in higher impurity content (e.g., carbon). mdpi.com |

| Plasma Atmosphere | Changes reaction chemistry and film composition. | Using an O₂ + Ar plasma mixture versus pure O₂ can alter the elemental composition of the resulting film. mdpi.com |

Catalytic Investigations with Di T Butoxydimethoxysilane Derivatives

Di-t-Butoxydimethoxysilane as a Ligand Precursor in Homogeneous Catalysis

In homogeneous catalysis, the molecular structure of di-t-butoxydimethoxysilane is leveraged to create soluble organosilicon-metal complexes that exhibit high catalytic efficacy.

Synthesis of Organosilicon-Metal Complexes for Catalytic Applications

The synthesis of organosilicon-metal complexes often involves the reaction of a di-t-butoxydimethoxysilane derivative with a suitable metal precursor. The methoxy (B1213986) groups can be readily displaced, allowing the silicon atom to coordinate to a metal center. The bulky tert-butoxy (B1229062) groups, in turn, provide a sterically hindered environment around the metal, which can enhance selectivity in catalytic reactions.

The generation of silicon nucleophiles, which are crucial for the formation of silicon-metal bonds, can be achieved through several catalytic pathways. wiley-vch.de One common method is the transmetalation between a silicon compound, such as one derived from di-t-butoxydimethoxysilane, and a metal catalyst. wiley-vch.de This process generates a nucleophilic silyl (B83357) metal intermediate that can participate in further reactions. wiley-vch.de For instance, copper-catalyzed nucleophilic silylation of α,β-unsaturated carbonyl compounds with silylboronates is a well-established method for creating silicon-carbon bonds under mild conditions. wiley-vch.de

Another approach involves the activation of silicon-silicon (Si-Si) bonds in disilanes by transition-metal complexes, particularly those of palladium and platinum. psu.edu The oxidative addition of the Si-Si bond to a low-valent metal center is a key step in forming bis(organosilyl)metal complexes, which are pivotal intermediates in various catalytic processes. psu.edu While specific examples detailing the direct use of di-t-butoxydimethoxysilane in these syntheses are not extensively documented in readily available literature, the principles governing the reactions of analogous alkoxysilanes are directly applicable.

The table below outlines representative methods for the synthesis of organosilicon-metal complexes that can be adapted for di-t-butoxydimethoxysilane derivatives.

| Reaction Type | Metal Catalyst | Reactants | Product Type |

| Nucleophilic Silylation | Copper (Cu) | Silylboronate, α,β-unsaturated carbonyl | β-silyl carbonyl compound |

| Si-Si Bond Activation | Palladium (Pd) or Platinum (Pt) | Disilane, Metal(0) complex | Bis(organosilyl)metal(II) complex |

| Hydrosilylation | Platinum (Pt) or other transition metals | Hydrosilane, Alkene/Alkyne | Alkylsilane or Alkenylsilane |

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts. For catalytic reactions involving organosilicon compounds, mechanistic studies often focus on key steps such as oxidative addition, reductive elimination, and insertion reactions.

In palladium-catalyzed reactions of disilanes, a proposed mechanism involves the oxidative addition of the Si-Si bond to a Pd(0) complex. psu.edu This is followed by subsequent steps that can lead to the formation of various organosilicon products. psu.edu Theoretical investigations and physical organic methods are often employed to complement experimental work and elucidate complex reaction pathways. edandersonchem.org For example, in some palladium-catalyzed cyclizations, it has been shown that the ligand can serve as a source of a palladium(II) hydride, which initiates the catalytic cycle through hydropalladation of an alkyne. edandersonchem.org